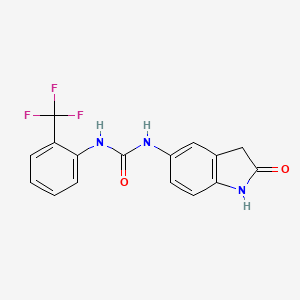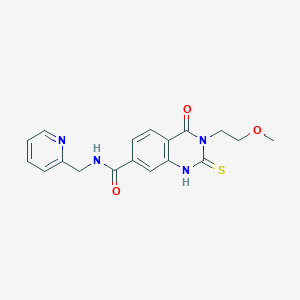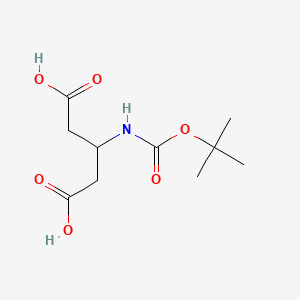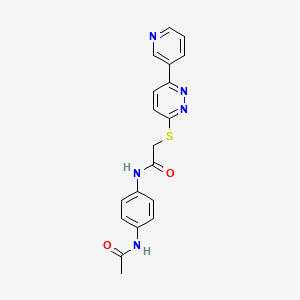
Tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole-1,3(2H)-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole-1,3(2H)-dione hydrochloride, commonly known as MIH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIH is a cyclic imide derivative of tryptophan, and its unique structure makes it an interesting subject for research.
Mécanisme D'action
The mechanism of action of MIH is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. MIH has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can improve cognitive function. MIH has also been found to bind to serotonin receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
MIH has been shown to have various biochemical and physiological effects in the body. It has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. MIH has also been shown to reduce inflammation, which may contribute to its anti-inflammatory effects. In addition, MIH has been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MIH has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, MIH also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments involving MIH.
Orientations Futures
There are several future directions for research involving MIH. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to investigate its potential use as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action of MIH and its potential side effects.
In conclusion, MIH is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique structure and properties make it an interesting subject for research. This paper has provided an overview of MIH, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of MIH and its mechanism of action.
Méthodes De Synthèse
The synthesis of MIH involves the reaction of tryptophan with formaldehyde and hydrochloric acid. This reaction results in the formation of MIH as a white crystalline solid. The yield of MIH can be improved by optimizing the reaction conditions, such as the concentration of the reactants, reaction time, and temperature.
Applications De Recherche Scientifique
MIH has been the subject of numerous scientific studies due to its potential applications in various fields. MIH has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. MIH has been found to inhibit the aggregation of amyloid beta peptides, which are associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c13-7-9-3-1-2-4-10(9,6-11-5-9)8(14)12-7;/h11H,1-6H2,(H,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADQYAMPWRKNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23CNCC2(C1)C(=O)NC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole-1,3(2H)-dione hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2792496.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide](/img/structure/B2792502.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2792503.png)
![N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2792505.png)
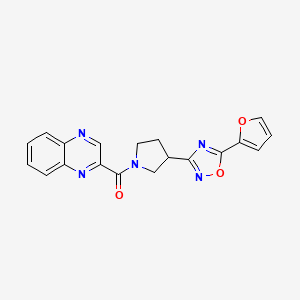
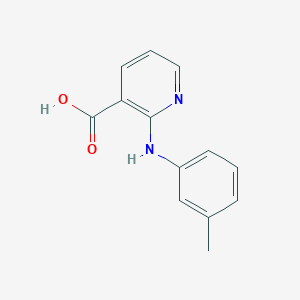
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2792508.png)
![1-(sec-butyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2792510.png)
![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2792512.png)
